molecular formula C32H22N4 B8196674 3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl

3,3',5,5'-Tetra(pyridin-4-yl)-1,1'-biphenyl

Cat. No.: B8196674
M. Wt: 462.5 g/mol
InChI Key: CSKZRGHMNLEOJT-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl is a complex organic compound characterized by the presence of four pyridine rings attached to a biphenyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl typically involves the coupling of pyridine derivatives with biphenyl intermediates. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where pyridine boronic acids are reacted with halogenated biphenyl compounds under specific conditions (e.g., in the presence of a base like potassium carbonate and a palladium catalyst) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridine rings can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully hydrogenated derivatives.

Scientific Research Applications

3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl is primarily related to its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or specific electronic characteristics, depending on the metal ion and the coordination environment. The molecular targets and pathways involved in these processes are often studied using techniques like X-ray crystallography and spectroscopy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5,5’-Tetra(pyridin-4-yl)-1,1’-biphenyl is unique due to its specific arrangement of pyridine rings and biphenyl core, which allows for versatile coordination chemistry and the formation of diverse metal-organic frameworks

Properties

IUPAC Name

4-[3-(3,5-dipyridin-4-ylphenyl)-5-pyridin-4-ylphenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4/c1-9-33-10-2-23(1)27-17-28(24-3-11-34-12-4-24)20-31(19-27)32-21-29(25-5-13-35-14-6-25)18-30(22-32)26-7-15-36-16-8-26/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKZRGHMNLEOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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